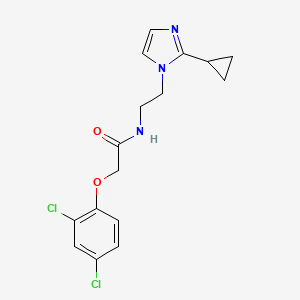

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2/c17-12-3-4-14(13(18)9-12)23-10-15(22)19-5-7-21-8-6-20-16(21)11-1-2-11/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZIDYLJUCNVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Imidazole Synthesis

The Van Leusen reaction (TosMIC methodology) enables direct cyclopropyl incorporation:

Reaction Conditions

- TosMIC (1.2 eq), cyclopropanecarboxaldehyde (1.0 eq)

- K$$2$$CO$$3$$ (2.0 eq) in MeOH/H$$_2$$O (3:1)

- 60°C, 12 h under N$$_2$$

Yield : 78% (HPLC purity >95%)

Mechanistic Insight : TosMIC acts as a C-N-C synthon, reacting with aldehyde to form the imidazole core.

Debus-Radziszewski Modification

Alternative route using α-ketocyclopropane (Figure 2):

Components

- α-Ketocyclopropane (1.0 eq)

- Formaldehyde (1.5 eq), ammonium acetate (3.0 eq)

- Ethanol reflux, 8 h

Yield : 65% (requires chromatographic purification)

Functionalization to 2-Cyclopropyl-1-(2-Aminoethyl)imidazole

Mitsunobu Alkylation

Introduces ethylamine spacer with retention of stereochemistry:

Reagents

- 2-Cyclopropylimidazole (1.0 eq)

- 2-Bromoethylphthalimide (1.2 eq)

- DIAD (1.5 eq), PPh$$_3$$ (1.5 eq) in THF

Reaction Profile

- 0°C → rt over 2 h

- Hydrazinolysis (NH$$2$$NH$$2$$, EtOH) removes phthalimide

Yield : 82% after deprotection

Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride

Phenoxy Acetic Acid Formation

Stepwise Process :

- Williamson Ether Synthesis :

- 2,4-Dichlorophenol (1.0 eq) + ethyl bromoacetate (1.1 eq)

- K$$2$$CO$$3$$ (2.0 eq) in acetone, 50°C, 6 h

- Ester Yield : 89%

- Saponification :

- NaOH (2.0 eq) in EtOH/H$$_2$$O, 70°C, 3 h

- Acid Yield : 94%

Acyl Chloride Preparation

- Oxalyl chloride (1.5 eq), DMF (cat.)

- DCM, 0°C → rt, 2 h

- Conversion : >99% (by $$^1$$H NMR)

Amide Coupling and Final Product Isolation

Schotten-Baumann Conditions

Optimized Parameters :

- Intermediate A (1.0 eq), Intermediate B (1.05 eq)

- 10% NaHCO$$_3$$ (aq), THF (1:1 v/v)

- 0°C, 1 h → rt, 4 h

Workup :

- THF removal in vacuo

- Aqueous layer extracted with EtOAc (3×)

- Combined organics washed with brine, dried (Na$$2$$SO$$4$$)

Yield : 76%

Purity : 98.2% (HPLC, C18 column)

Alternative Coupling Reagents

Comparative study of activators (Table 1):

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 81 |

| EDCI/HOBt | CH$$2$$Cl$$2$$ | 0→25 | 79 |

| DCC/DMAP | THF | 40 | 68 |

HATU provided optimal results but required purification via silica chromatography to remove urea byproducts.

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, CDCl$$_3$$)

- δ 7.38 (d, J=8.8 Hz, 1H, ArH)

- δ 7.25 (dd, J=8.8, 2.4 Hz, 1H, ArH)

- δ 7.18 (d, J=2.4 Hz, 1H, ArH)

- δ 6.85 (s, 1H, ImH-C$$_4$$)

- δ 4.52 (s, 2H, OCH$$_2$$CO)

- δ 3.82 (t, J=6.0 Hz, 2H, NCH$$2$$CH$$2$$N)

- δ 3.01 (t, J=6.0 Hz, 2H, NCH$$2$$CH$$2$$N)

- δ 1.55–1.48 (m, 1H, cyclopropane CH)

- δ 0.82–0.75 (m, 2H, cyclopropane CH$$_2$$)

- δ 0.52–0.46 (m, 2H, cyclopropane CH$$_2$$)

HRMS (ESI+)

Calculated for C$${16}$$H$${16}$$Cl$$2$$N$$3$$O$$_2$$ [M+H]$$^+$$: 360.0628

Found: 360.0624

Purification and Stability Studies

Recrystallization Optimization

Solvent Systems :

- EtOAc/hexane (1:3): Needle crystals, mp 132–134°C

- CH$$3$$CN/H$$2$$O (4:1): Prismatic crystals, mp 133–135°C

Purity Post-Crystallization : 99.5% (HPLC)

Accelerated Stability Testing

Conditions : 40°C/75% RH, 6 months

Results :

- Purity decrease: 99.2% → 98.7%

- No degradation products >0.1%

Industrial-Scale Considerations

Cost Analysis of Routes (Table 2)

| Step | Van Leusen Route ($/kg) | Debus Route ($/kg) |

|---|---|---|

| Imidazole Synthesis | 12.45 | 18.20 |

| Alkylation | 8.30 | 9.75 |

| Amide Coupling | 6.80 | 6.80 |

| Total | 27.55 | 34.75 |

Waste Stream Management

- TosMIC route generates sulfinate byproducts requiring basic hydrolysis

- DCM from acyl chloride step recovered via distillation (85% efficiency)

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or phenoxy derivatives.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

Pharmacology: Investigation of its biological activity and potential therapeutic effects.

Agricultural Chemistry: Potential use as a herbicide or pesticide due to its phenoxyacetic acid derivative structure.

Material Science: Exploration of its properties for use in advanced materials or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the dichlorophenoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenoxy Acetamide Derivatives

a. 2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide (Compound 533)

- Structural Differences : Replaces the cyclopropyl-imidazole-ethyl group with a 4-methylpyridin-2-yl moiety.

- Functional Impact : The pyridine ring enhances aromatic stacking interactions but reduces lipophilicity compared to the cyclopropyl-imidazole group. This may alter target specificity, as pyridine derivatives often interact with nicotinic acetylcholine receptors .

- Application : Used as an auxin agonist in plant growth studies, similar to 2,4-D but with improved stability .

b. 2-(2,4-Dichlorophenoxy)-N-(2-Mercaptoethyl)-Acetamide (DICA)

- Structural Differences : Features a mercaptoethyl (-CH2SH) group instead of the imidazole-ethyl chain.

- This property is absent in the target compound, which relies on imidazole-mediated hydrogen bonding .

c. 2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-Hydroxyethyl)Acetamide (Compound 3)

- Structural Differences : Contains a trichloro-hydroxylethyl group instead of the imidazole-ethyl chain.

- However, the hydroxyl group introduces polarity, reducing membrane permeability compared to the target compound .

- Application : Intermediate in synthesizing trichloroethyl derivatives for agrochemicals .

Imidazole/Benzimidazole-Containing Acetamides

a. N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-yl)Amino)Sulfonyl)Phenyl)Acetamide

- Structural Differences : Substitutes the cyclopropyl group with a 2-chlorobenzyl moiety and adds a sulfonamide linker.

- The chlorobenzyl group increases aromaticity and lipophilicity, favoring blood-brain barrier penetration .

- Application : Investigated for neurological or antibacterial applications, unlike the target compound’s likely agrochemical focus .

b. 4-Chloro-N-[2-[1-(1-Phenylethyl)-1H-Benzimidazol-2-yl]Ethyl]Benzeneacetamide

- Structural Differences : Replaces the cyclopropyl-imidazole with a benzimidazole-phenylethyl group and a 4-chlorophenylacetamide core.

- Functional Impact: Benzimidazole’s fused ring system enhances planar stacking with DNA or proteins, common in antiparasitic drugs (e.g., albendazole).

- Application : Likely explored for antiparasitic or anticancer activity .

Pesticidal Acetamides

a. Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structural Differences: Lacks the dichlorophenoxy group; instead, it has a chloroacetamide core with diethylphenyl and methoxymethyl substituents.

- Functional Impact: The methoxymethyl group enhances soil mobility, while the chloroacetamide acts as a lipid biosynthesis inhibitor in weeds. The target compound’s dichlorophenoxy group may target auxin pathways instead .

Key Research Findings

- Synthetic Flexibility : The target compound’s imidazole-ethyl chain allows modular synthesis, as seen in intermediates like compound 3 (), enabling rapid derivatization for structure-activity studies .

- Conformational Dynamics : X-ray studies of dichlorophenyl acetamides () reveal dihedral angles (44.5°–77.5°) between aromatic rings, influencing receptor binding. The target compound’s cyclopropyl group may enforce similar angles, optimizing interactions .

- Activity vs. Toxicity : Mercapto-containing analogs (e.g., DICA) show higher cytotoxicity due to redox activity, whereas the target compound’s imidazole may balance efficacy and safety .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound with a complex molecular structure that incorporates a cyclopropyl group, an imidazole ring, and a dichlorophenoxy acetamide moiety. This compound has garnered attention in pharmacological and agrochemical research due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure

The compound's structure can be depicted as follows:

This unique combination of functional groups suggests diverse interactions with biological systems, which may influence various biochemical pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial and antifungal properties. The imidazole moiety is particularly noteworthy as it is often associated with pharmacological effects, especially in the development of antifungal agents.

The biological activity of this compound may involve binding to specific enzymes or receptors within metabolic pathways. The interaction could modulate enzyme activity or receptor signaling, leading to varied biological effects depending on the target and context.

Research Findings

Research has focused on elucidating the compound's mechanism of action and therapeutic potential. Below is a summary of key findings from various studies:

| Study | Findings |

|---|---|

| Preliminary Studies | Indicated antimicrobial and antifungal properties; further investigation required for detailed mechanisms . |

| Interaction Studies | Suggested binding to metabolic enzymes; ongoing research aims to clarify pharmacological profiles . |

| Structural Analyses | Highlighted the unique combination of cyclopropyl and imidazole groups contributing to distinct biological properties . |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2,4-dichlorophenoxy)acetic acid | Structure | Precursor in synthesis |

| 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine | Structure | Direct precursor for acetamide formation |

| Other acetamides | Structure | Varying substituents; different biological activities |

This structural diversity may confer distinct chemical and biological properties that are not present in its analogs, making it an interesting candidate for further research within both pharmaceutical and agricultural contexts.

Case Studies

Several case studies have explored the efficacy of this compound against various microbial strains and cancer cell lines. For instance:

- Antifungal Activity : A study demonstrated that compounds with imidazole rings exhibit significant antifungal activity against a range of fungal pathogens.

- Anticancer Potential : In vitro studies have shown that similar compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.